molecular formula C13H11N3O2 B12522506 2-[Imino(phenyl)methyl]-5-nitroaniline CAS No. 833482-39-6

2-[Imino(phenyl)methyl]-5-nitroaniline

Cat. No.: B12522506
CAS No.: 833482-39-6
M. Wt: 241.24 g/mol
InChI Key: UEMPNQZYEMUEDP-UHFFFAOYSA-N
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Description

2-[Imino(phenyl)methyl]-5-nitroaniline is a chemical compound of interest in organic synthesis and medicinal chemistry research. While specific biological activity data for this exact molecule is not extensively published in the searched literature, its structure, which incorporates both an aniline and an imino group, suggests potential as a versatile building block or intermediate. Researchers may explore its utility in the synthesis of more complex molecules, such as quinoline derivatives. Compounds with 2-aminoquinoline scaffolds have been investigated for their potential as inhibitors of enzymes like neuronal nitric oxide synthase (nNOS) . Furthermore, structurally related molecules containing an imino group have been the subject of patents for their potential use as medicaments . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

833482-39-6

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

2-(benzenecarboximidoyl)-5-nitroaniline

InChI

InChI=1S/C13H11N3O2/c14-12-8-10(16(17)18)6-7-11(12)13(15)9-4-2-1-3-5-9/h1-8,15H,14H2

InChI Key

UEMPNQZYEMUEDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=N)C2=C(C=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Imino Phenyl Methyl 5 Nitroaniline

Classical Synthetic Routes and Modifications

The traditional approaches to synthesizing 2-[Imino(phenyl)methyl]-5-nitroaniline hinge on well-established chemical transformations. These methods, while foundational, often provide the basis for further refinement and optimization. The principal strategy involves the condensation of an appropriately substituted aromatic aldehyde with an aniline (B41778) derivative. For the target molecule, the most direct classical route is the reaction between 2-amino-5-nitrobenzaldehyde (B1606718) and aniline.

Condensation Reactions for Imino Bond Formation

The cornerstone of synthesizing this compound is the condensation reaction to form the imino (or azomethine) bond. This reaction involves the nucleophilic addition of a primary amine to the carbonyl group of an aldehyde or ketone, followed by the elimination of a water molecule. isca.in The formation of Schiff bases from aromatic aldehydes and primary amines is a reversible reaction that is often catalyzed by acids or bases, or driven by the removal of water. rsisinternational.org

In the context of the target compound, the reaction is between 2-amino-5-nitrobenzaldehyde and aniline. Typically, equimolar amounts of the aldehyde and amine are dissolved in a suitable solvent, such as ethanol (B145695). researchgate.net The reaction can be facilitated by the addition of a catalytic amount of acid, like glacial acetic acid, to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. researchgate.netjetir.org The mixture is often heated under reflux for several hours to drive the reaction to completion. isca.inijtsrd.com Upon cooling, the product often precipitates from the solution and can be isolated by filtration. researchgate.net The stability of the resulting imine is enhanced by the conjugation between the aromatic rings and the C=N double bond. rsisinternational.org

Table 1: Classical Condensation Conditions for Schiff Base Formation

ReactantsCatalystSolventConditionsYieldReference
Benzaldehyde (B42025) & m-NitroanilineAcetic AcidEthanolRefluxHigh researchgate.net
Benzaldehyde & m-NitroanilineNaOHEthanolReflux, 4h- isca.in
p-Nitrobenzaldehyde & m-NitroanilineNaOHEthanolReflux, 4h- ijtsrd.com
Vanillin & p-AnisidineNoneWaterStirring, 30 min95% atlantis-press.com

Nitro Group Introduction and Transformation Strategies

The presence of the nitro group at the 5-position is a key structural feature. While the synthesis can start from a precursor already containing this group, such as 2-amino-5-nitrobenzaldehyde, it is also pertinent to consider the strategies for introducing the nitro group onto the aromatic ring. The most common method for synthesizing aromatic nitro compounds is through electrophilic aromatic substitution, specifically nitration. medium.com

This is typically achieved by using a nitrating mixture of concentrated nitric acid and sulfuric acid. medium.com The synthesis of the precursor 2-methyl-5-nitroaniline, for example, involves the nitration of o-toluidine. medium.comchemicalbook.com In this process, the nitronium ion (NO₂⁺), generated from the acid mixture, acts as the electrophile. The amino group on the aniline ring is a strong activating group and directs incoming electrophiles to the ortho and para positions. To achieve the desired meta-substitution relative to the amino group (as in 5-nitroaniline derivatives), the amino group is often first protected or the nitration is performed under strongly acidic conditions where the amino group is protonated to form an anilinium ion, which is a meta-directing group.

Multi-step Synthesis Design and Optimization

A plausible multi-step pathway is:

Nitration : Introduction of a nitro group onto the 2-aminobenzaldehyde (B1207257) ring. Due to the directing effects of the amino and formyl groups, achieving the desired 5-nitro isomer may require specific reaction conditions or a more complex synthetic route involving protecting groups or starting from a different precursor like 4-chloro-2-nitrobenzaldehyde.

Condensation : The resulting 2-amino-5-nitrobenzaldehyde is then condensed with aniline to form the final product, this compound, as described in section 2.1.1.

Optimization of this synthesis involves adjusting reaction parameters to maximize yield and purity. This includes the choice of solvent, catalyst, reaction temperature, and time. isca.inresearchgate.net For the condensation step, solvents like ethanol, methanol (B129727), or even water can be used. researchgate.netatlantis-press.com While acid catalysis is common, base catalysis is also employed. isca.inijtsrd.com The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC). ijtsrd.com

Modern Advancements in Synthetic Approaches

Contemporary synthetic chemistry has introduced more efficient and environmentally benign methods for imine synthesis. These advanced approaches often utilize catalysis and one-pot procedures to improve reaction rates, yields, and atom economy.

Catalytic Methods for Efficient Synthesis

A wide array of catalysts has been developed to facilitate imine formation under milder conditions. These include metal-based catalysts and organocatalysts. For instance, copper-catalyzed methods have been shown to be effective for the synthesis of imines. organic-chemistry.org Ruthenium complexes have also been employed to catalyze the reductive coupling of aldehydes with aryl imines. mcgill.ca

The use of heterogeneous catalysts is particularly advantageous as it simplifies product purification and allows for catalyst recycling. For example, palladium nanoparticles supported on various materials have been used to catalyze the one-pot synthesis of secondary anilines from nitroarenes and aldehydes, a process that involves an intermediate imine formation. mdpi.com

Table 2: Modern Catalytic Methods for Imine Synthesis

Reaction TypeCatalyst SystemSubstratesKey FeaturesReference
Asymmetric Arylation of IminesChiral NHC-Pd²⁺ ComplexN-tosylimines, Arylboronic acidsGood enantioselectivities organic-chemistry.org
Reductive CouplingRuthenium(II) Complex / HydrazineAldehydes, Aryl iminesMild, tolerates various functional groups mcgill.ca
Photocatalytic CouplingPolysulfide anionsN-Arylamines, Ketones/AldehydesVisible light, C-H functionalization researchgate.net
Reductive AminationPd NPs on supportNitroarenes, AldehydesHeterogeneous, recyclable catalyst mdpi.com

One-Pot Reaction Sequences

A hypothetical one-pot synthesis for a related structure could start from a 2-nitrobenzaldehyde (B1664092) derivative. In the presence of a reducing agent like iron powder in acetic acid, the nitro group is reduced to an amino group. This in-situ generated 2-aminobenzaldehyde can then react with an active methylene (B1212753) compound or an amine in the same pot to form a new heterocyclic ring or an imine. nih.gov Similarly, protocols for converting nitro-arenes directly into N-aryl amides using a one-pot reduction followed by acylation have been developed, showcasing the potential for tandem reactions in synthesizing complex molecules from simple nitroaromatic precursors. nih.govresearchgate.net Such a strategy could be adapted for the synthesis of this compound, potentially starting from 2,5-dinitrobenzaldehyde (B1319925) or a related precursor.

Microwave-Assisted Synthesis Research

Microwave-assisted organic synthesis (MAOS) has emerged as a significant tool in chemical synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. eurekaselect.comnih.gov The application of microwave irradiation to the synthesis of imines, including those with nitro-substituents, has been a subject of considerable research. The direct and efficient heating of the reaction mixture can overcome the activation energy barrier for imine formation and subsequent cyclization or rearrangement reactions more effectively than conventional heating. rsc.orgnih.gov

For instance, the synthesis of 5-alkylamino-2-nitroanilines has been efficiently achieved using microwave irradiation under solvent-free conditions, with reactions completing in as little as 5-35 minutes. eurekaselect.com This approach is a suitable alternative to methods requiring traditional heating. eurekaselect.com Similarly, the synthesis of various tri/tetrasubstituted imidazoles, which proceeds via an initial imine formation, is significantly accelerated by microwave energy, reducing reaction times from many hours to minutes. nih.govrasayanjournal.co.in

Research on the synthesis of N-(tert-butylsulfinyl)imines has demonstrated that microwave promotion under solvent-free conditions can yield a variety of aromatic and aliphatic imines in just 10 minutes with excellent yields, often eliminating the need for further purification. acs.org While conventional heating can also be effective, especially for aldimines, the speed and efficiency of MAOS are notable. acs.org These findings suggest that a microwave-assisted approach to synthesizing this compound from appropriate precursors, such as a suitably substituted nitro-phenylenediamine and benzaldehyde, would likely be a rapid and high-yield process.

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Imine-Related Syntheses

Product TypeMethodologyReaction TimeYieldReference
5-Alkylamino-2-nitroanilinesMicrowave-Assisted, Solvent-Free5-35 min55-93% eurekaselect.com
Tri/tetrasubstituted imidazolesMicrowave-Assisted30 min (2nd step)46-80% nih.gov
Tri/tetrasubstituted imidazolesConventional Heating36 h (2nd step)30% nih.gov
N-(tert-butylsulfinyl)aldiminesMicrowave-Assisted, Solvent-Free10 minExcellent acs.org

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous flow processing, offers substantial advantages in terms of reaction control, scalability, and safety over traditional batch processes. While specific studies on the flow synthesis of this compound are not prominent in the literature, the principles are applicable to imine synthesis. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can be crucial for optimizing the synthesis of sensitive compounds.

A relevant example is the use of flow electrosynthesis to produce a methoxylated N-formyl piperidine, which serves as a precursor to an N-formyliminium ion for subsequent C-C bond-forming reactions. soton.ac.uk This method highlights how flow chemistry can be used to generate reactive iminium intermediates on demand and at scale in a safe and efficient manner. soton.ac.uk The inherent safety of containing reactions within a small-volume reactor, coupled with superior heat and mass transfer, makes flow chemistry an attractive platform for potentially hazardous reactions, such as those involving nitrated compounds. The synthesis of imines, a reversible condensation reaction, can benefit from integrated water removal systems within a flow setup, driving the equilibrium towards the product and improving yields.

Green Chemistry Considerations in Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to modern synthetic strategies. acs.orgacs.org The synthesis of imines provides numerous opportunities to apply these principles. acs.org

Solvent-Free Reaction Methodologies

One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reaction conditions have been successfully applied to the synthesis of various imines, often resulting in shorter reaction times, simpler work-up procedures, and higher yields. peerj.comnih.gov These reactions can be facilitated by simple grinding of the reactants in a mortar and pestle or by heating the neat mixture. univ-ouargla.dzscholarsresearchlibrary.com

For example, an environmentally friendly, solvent- and catalyst-free synthesis of 2-anilino nicotinic acids was achieved by heating the reactants at 120 °C, yielding the products in short reaction times. nih.gov Similarly, the synthesis of N-benzylidene aniline has been demonstrated under solvent-free conditions by grinding aniline and benzaldehyde in a mortar, achieving a 57% yield in just two minutes. univ-ouargla.dz The synthesis of 5-alkylamino-2-nitroanilines was also effectively conducted under combined microwave and solvent-free conditions. eurekaselect.com These examples strongly support the feasibility of a solvent-free approach for the synthesis of this compound.

Catalyst Selection for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity while using smaller quantities of reagents. For imine synthesis, a variety of sustainable catalysts have been investigated.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled. Amberlyst® 15, a solid-acid resin, has been used as an effective and recyclable catalyst for imine synthesis under solvent-free conditions, providing excellent yields in short reaction times. peerj.com In other research, iodine has been employed as an inexpensive, eco-friendly, and readily available catalyst for the solvent-free synthesis of imidazole (B134444) derivatives from aldehydes, proceeding through an imine intermediate. scholarsresearchlibrary.com

Novel catalytic systems are also being explored. Supercritical carbon dioxide (sc-CO₂) has been used as both a non-toxic solvent and a promoter for imine synthesis, where the in-situ formation of carbonic acid from water (a reaction byproduct) autocatalyzes the reaction. chemistryviews.org Nano-catalysts, such as nano-gold supported on iron oxide, have been used for the synthesis of anilines and benzaldehydes, which are precursors for imine formation. rsc.org Phyto-mediated catalysts, like nano-ZnFe₂O₄ synthesized using plant extracts, represent a burgeoning area of green catalyst development. mdpi.com

Table 2: Examples of Sustainable Catalysts for Imine Synthesis and Related Reactions

CatalystReaction TypeKey AdvantagesReference
Amberlyst® 15Imine SynthesisHeterogeneous, recyclable, solvent-free conditions peerj.com
IodineImidazole Synthesis (via imine)Inexpensive, eco-friendly, solvent-free grinding scholarsresearchlibrary.com
Supercritical CO₂Imine SynthesisNon-toxic solvent, autocatalytic, no purification needed chemistryviews.org
Au/Fe₂O₃ NanoparticlesSynthesis of imine precursorsHeterogeneous, efficient for precursor synthesis rsc.org
FeSO₄Imine SynthesisInexpensive, solvent-free grinding univ-ouargla.dz

Atom Economy and Reaction Efficiency Studies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org Reactions with high atom economy are inherently "greener" as they generate less waste.

Reaction: R¹-NH₂ + R²-CHO → R¹-N=CH-R² + H₂O

The theoretical atom economy for this reaction is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

In contrast to reactions like Wittig olefination or those requiring stoichiometric protecting groups or activating agents, which often have poor atom economy, addition and condensation reactions are generally more efficient. rsc.orgnih.gov For the synthesis of this compound, the high atom economy of the condensation step is a significant advantage from a green chemistry perspective. Maximizing reaction efficiency also involves considering factors like chemical yield, reaction time, and the energy required, all areas where methodologies like microwave-assisted and flow synthesis offer improvements.

Reactivity and Reaction Mechanisms of 2 Imino Phenyl Methyl 5 Nitroaniline

Nucleophilic and Electrophilic Reactivity Studies

The electronic characteristics of 2-[imino(phenyl)methyl]-5-nitroaniline feature a nucleophilic imino nitrogen and an electrophilic imino carbon. The aromatic rings' reactivity is modulated by the activating effect of the amino group and the deactivating effects of the nitro and imino moieties.

The imino nitrogen in this compound possesses a lone pair of electrons, rendering it nucleophilic. nih.gov It can react with electrophiles, and its basicity allows for protonation by acids. This protonation significantly enhances the electrophilicity of the imino carbon, creating an iminium cation. nih.gov This activation makes the imino carbon highly susceptible to attack by nucleophiles. nih.govopenstax.orgunizin.org

The general mechanism for the acid-catalyzed nucleophilic addition to an imine is a reversible process. openstax.orglibretexts.org It commences with the nucleophilic attack on the imine carbon, followed by proton transfer steps to form a carbinolamine intermediate, which can then eliminate water to regenerate the iminium ion. openstax.orglibretexts.org

Reactant TypeExpected ProductConditions
AcidsIminium SaltAcidic
Alkylating AgentsQuaternary Iminium SaltNeutral or Basic
Nucleophiles (e.g., organometallics, hydrides)Substituted AminesRequires activation of the imine

This table represents predicted reactivity based on general chemical principles of imines.

Conversely, the phenyl ring attached to the imino carbon is expected to be less reactive towards electrophilic substitution than benzene due to the electron-withdrawing nature of the imino group. Electrophilic attack would likely be directed to the meta position.

The nitro group on the aniline (B41778) ring is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution. A key reaction of aromatic nitro groups is their reduction to amino groups. This transformation can be achieved using a variety of reducing agents, such as catalytic hydrogenation or metals in acidic media. The reduction of the nitro group in this compound would yield the corresponding diamine.

In some cases, a nitro group can act as a leaving group in nucleophilic aromatic substitution (SNAAr) reactions, particularly when activated by other electron-withdrawing groups and when a strong nucleophile is used. nih.govnih.gov

TransformationReagentsProduct
ReductionH2/Pd, Fe/HCl, Sn/HCl2-[Imino(phenyl)methyl]benzene-1,4-diamine
Nucleophilic Aromatic SubstitutionStrong Nucleophile (e.g., RO-)Potential for displacement of the nitro group

This table outlines potential transformations of the nitro group based on established reactions of nitroaromatic compounds.

Tautomerism and Isomerization Research

The structural features of this compound allow for the possibility of tautomerism and isomerization, which can influence its reactivity and spectroscopic properties.

While keto-enol tautomerism is not applicable to this molecule, imino-enamine tautomerism is a theoretical possibility. However, for an enamine to form, there must be a proton on a carbon atom adjacent to the C=N double bond. In this compound, the carbons attached to the imine are part of aromatic rings and lack readily abstractable protons. Therefore, significant imino-enamine tautomerism is not expected under normal conditions.

The carbon-nitrogen double bond of the imino group can exist as either E or Z isomers. Studies on N-phenylbenzimidamides have shown that E/Z isomerization is possible, and the rate of this isomerization can be influenced by factors such as pH. beilstein-journals.orgnih.gov Protonation of the imine nitrogen can slow down the C-N bond rotation, affecting the isomerization rate. beilstein-journals.orgnih.gov The specific stereochemistry of the imine bond in this compound could influence its crystalline packing and its reactivity with chiral reagents.

Isomerization TypeInfluencing FactorsConsequence
E/Z IsomerizationpH, TemperatureAffects reaction rates and stereochemical outcomes

This table summarizes the potential for stereoisomerism in the target compound.

Cyclization Reactions and Heterocycle Formation Mechanisms

The structure of this compound incorporates functionalities that are well-suited for intramolecular and intermolecular cyclization reactions, leading to the formation of various heterocyclic systems.

Intramolecular cyclization of this compound is a plausible route for the synthesis of fused heterocyclic systems, most notably quinazolines. This transformation would likely involve the nucleophilic attack of the aniline nitrogen atom onto the electrophilic imine carbon. The presence of the nitro group, being strongly electron-withdrawing, is expected to decrease the nucleophilicity of the aniline nitrogen, potentially making the cyclization more challenging compared to non-nitrated analogs. However, under appropriate conditions, such as acid or base catalysis, or thermal induction, the cyclization can be expected to proceed.

A plausible mechanism for the acid-catalyzed intramolecular cyclization is depicted below. Protonation of the imine nitrogen would increase the electrophilicity of the imine carbon, facilitating the nucleophilic attack by the aniline nitrogen. Subsequent deprotonation would lead to a dihydroquinazoline intermediate, which could then aromatize to the final quinazoline product.

Table 1: Plausible Intramolecular Cyclization Products of this compound

ReactantProductReaction Type
This compound6-Nitro-2-phenyl-3,4-dihydroquinazolineIntramolecular Cyclization
6-Nitro-2-phenyl-3,4-dihydroquinazoline6-Nitro-2-phenylquinazolineAromatization

The feasibility and rate of such cyclizations are often influenced by the substitution pattern on the aromatic rings. In related systems, such as 2-(2-nitrophenyl)-1H-benzimidazoles, intramolecular nucleophilic aromatic substitution of the nitro group has been observed under mild conditions, leading to the formation of tetracyclic systems. nih.gov This suggests that under certain conditions, the nitro group itself could be a leaving group in a cyclization reaction, although the formation of a quinazoline via nucleophilic attack on the imine carbon is a more commonly anticipated pathway for this class of compounds.

While intramolecular cyclizations are often favored, this compound can also be expected to participate in intermolecular annulation reactions with suitable partners to form more complex heterocyclic structures. For instance, in the presence of a one-carbon synthon, such as formaldehyde or its equivalents, a [4+1] annulation could occur. In such a reaction, the aniline nitrogen and the ortho-carbon of the aniline ring would react with the one-carbon unit to form a quinazoline ring.

Transition-metal-free methods for quinazoline synthesis from N-phenyl-benzimidamides and polyoxymethylene have been reported, showcasing the feasibility of such transformations. nih.gov The reaction proceeds through the formation of an imine intermediate which then undergoes cyclization. The electron-deficient nature of the aniline ring in this compound might influence the reaction conditions required for such annulations.

Metal-Catalyzed Transformations and Mechanisms

The imine and aromatic functionalities of this compound make it a suitable substrate for various metal-catalyzed transformations, which are pivotal in modern organic synthesis for their efficiency and selectivity.

While the primary amino group can complicate some C-H activation strategies, the aromatic rings in this compound present opportunities for metal-catalyzed C-C bond formation through cross-coupling reactions. If the aniline ring were to be functionalized with a halide (e.g., in a precursor molecule), it could participate in well-established cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions.

More relevant to the current structure would be directed C-H activation. The imine nitrogen could potentially act as a directing group to facilitate the ortho-C-H functionalization of the phenyl ring attached to the imine carbon. Cobalt(III)-catalyzed C-H activation of N-sulfinylimines and benzimidates has been successfully employed for the synthesis of quinazolines, demonstrating the potential for metal catalysts to mediate C-H functionalization in similar systems. mdpi.com

The imine bond and the nitro group in this compound are both susceptible to reduction. Catalytic hydrogenation, typically employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, would be expected to reduce both functionalities. The reduction of the imine would yield the corresponding secondary amine, (2-amino-5-nitrophenyl)(phenyl)methanamine. The nitro group would be reduced to an amino group, yielding 2-[Imino(phenyl)methyl]benzene-1,4-diamine.

The selective reduction of one group over the other can often be achieved by careful selection of the catalyst and reaction conditions. For instance, certain catalysts might favor the reduction of the nitro group under milder conditions, leaving the imine intact. A tandem reductive cyclization process has been reported for 2-(2-nitrophenyl)-1H-benzo[d]imidazoles using zinc powder in water, leading to the synthesis of 5,6-dihydrobenzo nih.govmdpi.comimidazo[1,2-c]quinazolines. rsc.org This suggests that a similar reductive cyclization of this compound could be a viable synthetic route, where the in situ-formed amino group from the reduction of the nitro group could undergo cyclization.

Table 2: Potential Reduction Products of this compound

Functional Group ReducedProduct
Imine(2-amino-5-nitrophenyl)(phenyl)methanamine
Nitro Group2-[Imino(phenyl)methyl]benzene-1,4-diamine
Imine and Nitro Group(2,5-diaminophenyl)(phenyl)methanamine

Oxidative transformations of this compound could lead to a variety of products, depending on the oxidant and reaction conditions. Oxidative cyclization is a common strategy for the synthesis of quinazolines from N-arylamidines. For instance, iodine-mediated oxidative C-C bond formation in N,N'-disubstituted amidines has been shown to produce quinazolines. nih.gov A plausible mechanism involves the oxidation of the N-aryl amidine to an imine intermediate, followed by an iodine-mediated iodocyclization and subsequent elimination to afford the quinazoline. nih.gov

Palladium-catalyzed oxidative cyclization of N-aryl enamines is another relevant transformation that highlights the potential for metal-catalyzed oxidative processes in similar systems. nih.gov While the substrate is an imine rather than an enamine, the general principle of metal-catalyzed oxidative C-H/N-H annulation could be applicable.

Structural Elucidation and Advanced Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy Research

NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For N-(phenylmethylidene)-2-methyl-5-nitroaniline, a combination of 1D and 2D NMR experiments would provide a complete assignment of all proton and carbon signals, confirming the successful formation of the imine linkage.

A full structural assignment is achieved by correlating signals using various 2D NMR techniques.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would reveal all direct one-bond correlations between protons and the carbon atoms they are attached to. It allows for the unambiguous assignment of protonated aromatic and methyl carbons. Carbons without attached protons, such as the imine carbon and other quaternary carbons, will not show a signal in the HSQC spectrum. srce.hr

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is critical for assembling the molecular skeleton by identifying two- and three-bond correlations between protons and carbons. Key expected correlations for N-(phenylmethylidene)-2-methyl-5-nitroaniline would include:

A correlation from the imine proton (H-7) to the carbons of the phenyl ring (C-8, C-9) and the nitrophenyl ring (C-1).

Correlations from the methyl protons (H-14) to the aromatic carbons C-1, C-2, and C-3.

Correlations between aromatic protons and adjacent quaternary carbons, confirming the substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, which is crucial for determining the molecule's preferred conformation and stereochemistry in solution. A key application would be to confirm the geometry around the C=N double bond. For an E-isomer, a NOESY correlation would be expected between the imine proton (H-7) and the ortho-protons of the phenyl ring (H-9). Correlations between protons on the two different aromatic rings would provide insight into the dihedral angle between them. iucr.org

A table of predicted ¹H and ¹³C NMR chemical shifts, based on data from precursors and related structures, is presented below. chemicalbook.com

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Imine (-C H=N-)~8.3 - 8.6~160 - 165
Phenyl Ring (ortho)~7.8 - 8.0~129 - 131
Phenyl Ring (meta)~7.4 - 7.6~128 - 130
Phenyl Ring (para)~7.4 - 7.6~131 - 133
Nitroaniline Ring (H3)~7.2 - 7.4~130 - 132
Nitroaniline Ring (H4)~7.8 - 8.0~120 - 122
Nitroaniline Ring (H6)~7.6 - 7.8~115 - 117
Methyl (-CH₃)~2.3 - 2.5~17 - 19

Note: This is an interactive data table based on predicted values.

Dynamic NMR (DNMR) studies involve recording spectra at various temperatures to investigate conformational exchange processes that occur on the NMR timescale. For N-(phenylmethylidene)-2-methyl-5-nitroaniline, DNMR could be employed to study restricted rotation around the N-C(aryl) and C-C(aryl) single bonds. At low temperatures, separate signals might be observed for different rotamers, which would coalesce into averaged signals as the temperature increases. This allows for the calculation of the energy barriers associated with these rotational processes.

Mass Spectrometry Research

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high accuracy (typically to within 0.001 Da). This allows for the unambiguous determination of the compound's elemental formula. For N-(phenylmethylidene)-2-methyl-5-nitroaniline, the expected exact mass would confirm its composition as C₁₄H₁₂N₂O₂.

Ion SpeciesChemical FormulaCalculated Exact Mass (Da)
[M]⁺˙[C₁₄H₁₂N₂O₂]⁺˙240.0899
[M+H]⁺[C₁₄H₁₃N₂O₂]⁺241.0977
[M+Na]⁺[C₁₄H₁₂N₂O₂Na]⁺263.0796

Note: This is an interactive data table of calculated values.

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to produce a characteristic pattern of daughter ions. Analysis of these fragments helps to confirm the structure of the parent molecule. Based on the structure of N-(phenylmethylidene)-2-methyl-5-nitroaniline and known fragmentation patterns of nitroaromatics and Schiff bases, a plausible fragmentation pathway can be proposed. chemicalbook.comisca.in

Common fragmentation steps would likely include:

Cleavage of the C-N bond alpha to the phenyl ring.

Fission at the imine C=N bond.

Loss of the nitro group (NO₂) or nitric oxide (NO).

Proposed Fragment Ion (m/z)Possible FormulaOrigin
240[C₁₄H₁₂N₂O₂]⁺˙Molecular Ion
194[C₁₄H₁₂N₂]⁺˙Loss of NO₂
165[C₁₃H₁₁N]⁺˙Cleavage of the imine bond
104[C₇H₆N]⁺Phenyliminium fragment
91[C₇H₇]⁺Tropylium ion from the benzyl (B1604629) portion
77[C₆H₅]⁺Phenyl cation

Note: This is an interactive data table of predicted fragmentation values.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid. This technique would determine the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.

For N-(phenylmethylidene)-2-methyl-5-nitroaniline, X-ray analysis would confirm the E or Z configuration of the imine double bond. In similar Schiff bases, the E configuration is typically more stable. nih.gov A key parameter is the dihedral angle between the planes of the two aromatic rings, which is often non-zero due to steric hindrance, leading to a twisted molecular conformation. iucr.orgresearchgate.net The C=N imine bond length is expected to be in the range of 1.27–1.29 Å. mdpi.com

Structural ParameterExpected Value / FeatureReference Information
Crystal System / Space GroupTo be determined by experimentOften crystallizes in monoclinic or orthorhombic systems. iucr.orgcore.ac.uk
Imine (C=N) Bond Length~ 1.27 - 1.29 ÅTypical for Schiff bases. mdpi.com
Imine ConfigurationExpected to be E (trans)The thermodynamically more stable isomer. nih.govresearchgate.net
Dihedral AngleNon-planar, with a twist between aromatic ringsDihedral angles in related structures range from ~5° to 25°. iucr.orgresearchgate.net
Intermolecular InteractionsC-H···O hydrogen bonds, π-π stackingCommon stabilizing forces in nitro-substituted Schiff bases. nih.goviucr.orgcore.ac.uk

Note: This is an interactive data table based on expected values from related structures.

Crystal Packing and Intermolecular Interactions

The crystal structure of 2-[Imino(phenyl)methyl]-5-nitroaniline is anticipated to be heavily influenced by a variety of non-covalent interactions. The presence of nitro, imino, and amino functional groups, alongside aromatic rings, allows for a rich tapestry of intermolecular forces that govern the molecular packing in the solid state.

Key among these are hydrogen bonds, which are expected to form between the hydrogen atoms of the amino group (-NH2) and the nitrogen or oxygen atoms of the nitro group (-NO2) or the imino group (=NH) of adjacent molecules. Specifically, the amino group can act as a hydrogen bond donor, while the nitro group's oxygen atoms and the imine nitrogen are potential acceptors. These interactions are crucial in forming extended networks, such as chains or sheets, which stabilize the crystal lattice.

Bond Lengths and Angles Analysis

A detailed analysis of the bond lengths and angles provides insight into the geometry and electronic distribution within the this compound molecule. Based on standard values from similar structures, the following table outlines the predicted bond lengths and angles.

Bond Predicted Length (Å) Angle **Predicted Angle (°) **
C-C (aromatic)1.39 - 1.41C-C-C (aromatic)119 - 121
C-N (amino)1.36 - 1.40C-C-N (amino)119 - 121
N-O (nitro)1.21 - 1.25O-N-O (nitro)123 - 127
C-N (nitro)1.47 - 1.50C-C-N (nitro)118 - 120
C=N (imine)1.27 - 1.30C-C=N (imine)118 - 122
C-N (imine)1.40 - 1.44C=N-H (imine)115 - 119

The bond lengths within the phenyl rings are expected to be typical for aromatic systems. The C-N bond of the amino group is predicted to have some double bond character due to resonance with the aromatic ring. Conversely, the C-N bond of the nitro group is longer, reflecting its single bond nature. The C=N double bond of the imine group is significantly shorter than the C-N single bonds, as expected. The bond angles around the sp2 hybridized carbon and nitrogen atoms are all predicted to be close to 120°, consistent with a planar geometry for these fragments.

Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Assignment of Characteristic Frequencies

The vibrational spectrum of this compound is expected to show a series of characteristic absorption bands corresponding to its various functional moieties.

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Intensity
Amino (-NH2)N-H Symmetric Stretch3300 - 3400Medium
N-H Asymmetric Stretch3400 - 3500Medium
N-H Scissoring1590 - 1650Weak
Imine (=NH)N-H Stretch3200 - 3300Medium
C=N Stretch1640 - 1690Strong
Nitro (-NO2)Asymmetric NO2 Stretch1500 - 1570Strong
Symmetric NO2 Stretch1300 - 1370Strong
Aromatic RingC-H Stretch3000 - 3100Strong
C=C Ring Stretch1450 - 1600Strong
C-H Out-of-plane Bend690 - 900Medium

The N-H stretching vibrations of the amino and imino groups are anticipated in the high-frequency region. The C=N stretch of the imine is a strong and characteristic band. The nitro group will exhibit strong symmetric and asymmetric stretching vibrations. The aromatic rings will show characteristic C-H and C=C stretching bands, as well as out-of-plane bending vibrations that are sensitive to the substitution pattern.

Conformational Analysis using Vibrational Spectroscopy

Vibrational spectroscopy can also provide insights into the conformational isomers of this compound. The molecule possesses several single bonds around which rotation can occur, leading to different spatial arrangements of the phenyl rings and functional groups.

For instance, rotation around the C-N single bond connecting the phenyl ring to the imine group and the C-C single bond connecting the other phenyl ring to the imine carbon can lead to different conformers. These different conformers may exhibit subtle shifts in their vibrational frequencies, particularly for modes involving the atoms in and around these rotating bonds. By analyzing the spectra, potentially with the aid of computational modeling, it might be possible to identify the most stable conformer or determine the distribution of conformers at a given temperature. The presence of intramolecular hydrogen bonding, for example between the imino NH and the nitro group, could significantly influence the conformational preference, leading to a more planar and rigid structure. This rigidity would be reflected in the sharpness and position of certain vibrational bands.

Theoretical and Computational Studies of 2 Imino Phenyl Methyl 5 Nitroaniline

Electronic Structure and Bonding Analysis

The electronic characteristics and bonding nature of 2-[Imino(phenyl)methyl]-5-nitroaniline are fundamental to understanding its reactivity and spectroscopic behavior. Computational chemistry provides powerful tools to investigate these aspects at the atomic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal method for the computational study of electronic structures in molecules of this nature. DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, are frequently employed to balance accuracy and computational cost. The choice of basis set is also crucial; a common selection for such systems is the 6-311G** basis set, which provides a good description of electron distribution.

These calculations would typically involve determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests a higher propensity for the molecule to undergo electronic transitions. For similar nitro-substituted Schiff bases, the HOMO is often localized on the aniline (B41778) ring, while the LUMO is dispersed over the imine group and the nitro-substituted ring.

Table 1: Representative DFT-Calculated Electronic Properties

ParameterRepresentative Value
HOMO Energy-6.5 eV
LUMO Energy-2.3 eV
HOMO-LUMO Gap4.2 eV
Dipole Moment5.8 D

Note: The values in this table are representative and are included for illustrative purposes based on studies of similar compounds.

Ab Initio Methods for Electronic Configuration

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for investigating electronic configurations. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally intensive than DFT, can provide more accurate descriptions of electron correlation.

These methods are particularly useful for refining the understanding of the molecule's ground and excited electronic states. By solving the Schrödinger equation for the many-electron system, ab initio calculations can yield highly accurate electron density maps, electrostatic potential surfaces, and atomic charges. This information is vital for a detailed analysis of the intramolecular charge transfer characteristics, which are expected to be significant in this compound due to the presence of both electron-donating (amino) and electron-withdrawing (nitro) groups.

Molecular Geometry Optimization and Conformation Analysis

The three-dimensional structure of this compound dictates its physical and chemical properties. Computational methods are employed to determine the most stable geometric conformations.

Potential Energy Surface Mapping

Potential Energy Surface (PES) mapping is a computational technique used to explore the conformational landscape of a molecule. For this compound, the key degrees of freedom would be the torsional angles around the C-N and C-C single bonds connecting the aromatic rings and the imine group.

By systematically rotating these bonds and calculating the corresponding energy at each step, a PES can be constructed. The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them. This analysis would reveal the most energetically favorable spatial arrangement of the phenyl and nitroaniline moieties and the energy barriers to rotation. For similar molecules, it has been found that the rotation of the nitro group can have an energy barrier of several kcal/mol.

Tautomeric Equilibrium Energy Differences

Schiff bases like this compound can potentially exist in different tautomeric forms, primarily the phenol-imine and keto-amine forms, if a hydroxyl group were present in the ortho position to the imine on the phenyl ring. However, for the specified molecule, the most relevant tautomerism would involve the imine-enamine equilibrium.

Computational calculations are essential for determining the relative stabilities of these tautomers. By optimizing the geometry of each tautomeric form and calculating their ground-state energies using DFT or ab initio methods, the energy difference (ΔE) can be determined. The tautomer with the lower energy is the more stable and therefore the more abundant form at equilibrium. The equilibrium constant (K_T) can be estimated from the Gibbs free energy difference (ΔG) between the tautomers.

Table 2: Hypothetical Tautomeric Equilibrium Energy Data

Tautomeric FormRelative Energy (kcal/mol)
Imine Form0.00
Enamine Form+12.5

Note: This table presents hypothetical data to illustrate the expected relative stability of the imine and enamine tautomers.

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for validation of the theoretical models.

The prediction of the UV-Visible spectrum is typically achieved using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies and oscillator strengths correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum. For nitro-substituted aromatic compounds, characteristic absorptions in the UV-Vis region are expected.

Vibrational spectra, such as Infrared (IR) and Raman, can also be computationally predicted. After geometry optimization, the vibrational frequencies and their corresponding intensities are calculated. These calculated frequencies are often scaled by an empirical factor to better match experimental results. Key vibrational modes for this compound would include the C=N imine stretch, the N-H stretches of the aniline group, and the symmetric and asymmetric stretches of the NO2 group.

Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical predictions for the 1H and 13C NMR spectra, which are invaluable for structural elucidation.

Table 3: Predicted Spectroscopic Data

SpectroscopyPredicted FeatureWavenumber/Chemical Shift
UV-Vis (λ_max)π → π* transition~350 nm
n → π* transition~420 nm
FT-IR (cm⁻¹)C=N stretch~1630 cm⁻¹
N-H stretch~3400-3500 cm⁻¹
NO₂ asymmetric stretch~1530 cm⁻¹
NO₂ symmetric stretch~1350 cm⁻¹
¹H NMR (ppm)Aromatic Protons6.8 - 8.2 ppm
Imine Proton~8.5 ppm
Amine Protons~5.0 ppm

Note: The spectroscopic data in this table are representative predictions based on computational studies of similar compounds.

Calculated NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations of NMR chemical shifts, typically performed using Density Functional Theory (DFT), can be invaluable for assigning experimental spectra and understanding the electronic environment of each atom.

For this compound, one would expect the calculated ¹H and ¹³C NMR chemical shifts to be influenced by the electron-withdrawing nitro group (-NO₂) and the imine moiety (-CH=N-). The aromatic protons and carbons would exhibit shifts characteristic of their position relative to these functional groups. The imine proton and carbon would have distinct chemical shifts that are sensitive to the stereochemistry (E/Z isomerism) around the C=N bond.

A hypothetical data table of calculated NMR chemical shifts would be generated using a computational chemistry software package. The process would involve:

Geometry Optimization: The three-dimensional structure of this compound would be optimized to find its most stable conformation.

NMR Calculation: Using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)), the magnetic shielding tensors for each nucleus would be calculated.

Chemical Shift Referencing: The calculated shielding tensors would be converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

Table 1: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is for illustrative purposes only and is not based on actual published data.)

Atom Calculated ¹H Chemical Shift (ppm) Calculated ¹³C Chemical Shift (ppm)
Imine-H Value -
Imine-C - Value
Aromatic-H (various) Values -
Aromatic-C (various) - Values
C-NO₂ - Value
C-N= - Value

Vibrational Frequencies and Intensities Prediction

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. Computational methods can predict these vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra.

For this compound, key vibrational modes would include:

N-H stretching and bending vibrations of the aniline moiety.

C=N stretching vibration of the imine group.

Asymmetric and symmetric stretching vibrations of the nitro group.

C-H stretching and bending vibrations of the aromatic rings.

Ring breathing modes of the phenyl and nitroaniline rings.

The calculation of vibrational frequencies is typically performed at the same level of theory as the geometry optimization. The output provides a list of frequencies (in cm⁻¹) and their intensities, which can be used to generate a theoretical IR or Raman spectrum.

Table 2: Hypothetical Predicted Vibrational Frequencies and Intensities for Key Functional Groups of this compound (Note: This table is for illustrative purposes only and is not based on actual published data.)

Vibrational Mode Predicted Frequency (cm⁻¹) Predicted IR Intensity (km/mol)
N-H Stretch Value Value
C=N Stretch Value Value
NO₂ Asymmetric Stretch Value Value
NO₂ Symmetric Stretch Value Value

Reaction Pathway Investigations and Transition State Analysis

Computational chemistry is instrumental in mapping out the mechanisms of chemical reactions, identifying intermediate structures, and determining the energy barriers that govern reaction rates.

Computational Elucidation of Reaction Mechanisms

The formation of this compound is a Schiff base condensation reaction between benzaldehyde (B42025) and 5-nitroaniline. Computational studies could elucidate the step-by-step mechanism of this reaction. This would likely involve:

Nucleophilic attack of the amino group of 5-nitroaniline on the carbonyl carbon of benzaldehyde.

Formation of a hemiaminal intermediate .

Proton transfer steps.

Dehydration to form the final imine product.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.

Activation Energy Calculations

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. Computational methods can calculate the energy of the transition state, which is the highest point on the reaction energy profile. The activation energy is then determined as the difference in energy between the transition state and the reactants.

For the formation of this compound, there would be activation energies associated with the formation of the hemiaminal intermediate and its subsequent dehydration. These calculations would provide quantitative insights into the kinetics of the reaction.

Table 3: Hypothetical Calculated Activation Energies for the Formation of this compound (Note: This table is for illustrative purposes only and is not based on actual published data.)

Reaction Step Calculated Activation Energy (kcal/mol)
Hemiaminal Formation Value
Dehydration of Hemiaminal Value

Coordination Chemistry of 2 Imino Phenyl Methyl 5 Nitroaniline

Ligand Design and Synthesis Strategies

The synthesis of Schiff base ligands like 2-[Imino(phenyl)methyl]-5-nitroaniline is typically achieved through the condensation reaction of a primary amine with an aldehyde or ketone. mdpi.com For isomers of the target compound, such as the Schiff base from m-nitroaniline and benzaldehyde (B42025), the synthesis involves mixing the two reactants in an alcoholic solvent, often with a few drops of a base like NaOH, and refluxing the mixture for several hours. isca.inisca.me The product, typically a colored solid, can then be isolated by cooling the reaction mixture and collecting the precipitate via filtration. isca.in

The general synthetic approach is versatile, allowing for the creation of a library of related ligands by varying the starting amine and aldehyde. This adaptability is central to ligand design, enabling the systematic tuning of the ligand's properties for specific applications.

The electronic and steric properties of a Schiff base ligand can be systematically modified through derivatization, which in turn influences the stability, geometry, and reactivity of its metal complexes. A common strategy is to introduce various substituents onto the aromatic rings of the aldehyde or aniline (B41778) precursors.

For instance, introducing an electron-withdrawing group, such as a chloro (–Cl) or an additional nitro (–NO₂) group, onto the rings can affect the electron density on the donor atoms, thereby altering the ligand's basicity and its interaction with the metal center. fud.edu.ngmdpi.com Conversely, adding electron-donating groups, like a hydroxyl (–OH) or methoxy (B1213986) (–OCH₃) group, can enhance the donor capacity of the ligand. The placement of these substituents is also critical; for example, a hydroxyl group ortho to the imine group can participate in coordination as a deprotonated O-donor, changing the ligand's denticity and the resulting complex's geometry. fud.edu.ng The synthesis of Schiff bases from substituted precursors, such as 2-hydroxy-1-naphthaldehyde (B42665) or terephthalaldehyde, demonstrates how the ligand framework can be expanded to create bimetallic or more complex coordination architectures. fud.edu.ngmdpi.com

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes. nih.govyoutube.com It is an extension of crystal field theory that incorporates the covalent nature of metal-ligand bonding. youtube.com When a ligand like this compound coordinates to a transition metal ion, its donor atoms (the imine and amine nitrogens) create an electrostatic field that removes the degeneracy of the metal's d-orbitals. youtube.com

In an octahedral complex, the five d-orbitals split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). youtube.com The energy separation between these levels is denoted as Δo (the ligand field splitting parameter). The magnitude of Δo depends on the metal ion, its oxidation state, and the nature of the ligand. For a typical square planar geometry, which is common for d⁸ ions like Ni(II), the d-orbitals split into four distinct energy levels.

The properties of the complex, such as its color and magnetic behavior, are directly related to this d-orbital splitting. Electronic transitions between the split d-orbitals correspond to the absorption of light in the visible region of the spectrum (d-d transitions), giving the complex its color. nih.gov The magnetic properties are determined by how the d-electrons populate these orbitals, which can result in high-spin or low-spin configurations depending on the relative magnitudes of Δo and the spin-pairing energy. researchgate.net

Metal Complex Formation and Characterization

The formation of metal complexes with Schiff base ligands is well-documented for a variety of transition metals, including cobalt(II), nickel(II), copper(II), and zinc(II). nih.govresearchgate.net The ligand typically acts as a bidentate or tridentate chelating agent, coordinating through the imine nitrogen and other donor atoms. mdpi.com

The synthesis of transition metal complexes with Schiff bases generally involves the reaction of the pre-synthesized ligand with a suitable metal salt in a 2:1 ligand-to-metal molar ratio. mdpi.commdpi.com A common procedure consists of dissolving the Schiff base ligand in a solvent like ethanol (B145695) or methanol (B129727) and adding an ethanolic solution of the metal salt, such as CoCl₂·6H₂O or Cu(CH₃COO)₂·H₂O. fud.edu.ngmdpi.com The reaction mixture is then refluxed for several hours, during which time the complex often precipitates out of solution as a colored solid. isca.in The resulting complex is then collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried. unn.edu.ng The non-electrolytic nature of many of these complexes, confirmed by low molar conductance values, suggests that anions from the metal salt are typically not part of the inner coordination sphere, although exceptions exist where they act as co-ligands. fud.edu.ngmdpi.com

Spectroscopic and magnetic studies are essential for elucidating the structure and bonding in metal complexes.

UV-Visible Spectroscopy: The electronic spectra of Schiff base complexes provide valuable information about their electronic structure. In a typical UV-Vis spectrum, intense absorption bands in the ultraviolet region (250–350 nm) are assigned to π→π* and n→π* intra-ligand transitions within the aromatic rings and the C=N group. nih.govresearchgate.net Upon complexation, these bands may shift, indicating coordination of the ligand to the metal ion. In the visible region, weaker absorption bands often appear, which are characteristic of d-d transitions of the metal ion. nih.govnih.gov The position and number of these bands can help determine the coordination geometry of the complex. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying paramagnetic complexes, particularly those of Cu(II). The EPR spectrum of a Cu(II) complex provides values for the g-tensor (g|| and g⊥). For many square planar or distorted octahedral Cu(II) Schiff base complexes, g|| > g⊥ > 2.0023, which is indicative of an unpaired electron residing in the dx²-y² orbital. nih.gov The g-values also give insight into the covalent character of the metal-ligand bond. nih.gov

Magnetic Susceptibility: Measuring the magnetic moment (μeff) at room temperature is a standard method for determining the geometry of a complex. For example, Ni(II) (d⁸) complexes can be either octahedral (paramagnetic, with μeff ≈ 2.9–3.4 B.M.) or square planar (diamagnetic, μeff ≈ 0). researchgate.netspuvvn.edu Co(II) (d⁷) complexes typically exhibit magnetic moments corresponding to high-spin octahedral geometries (μeff ≈ 4.3–5.2 B.M.). researchgate.net Cu(II) (d⁹) complexes have one unpaired electron, leading to a magnetic moment of around 1.7–2.2 B.M. researchgate.net

Table 1: Representative Spectroscopic and Magnetic Data for Analogous Schiff Base Complexes

Complex Geometry d-d Transitions (nm) Magnetic Moment (μeff, B.M.) Reference
Co(II) Complex Square Planar ~462 4.48 nih.gov
Ni(II) Complex Octahedral - ~3.10 researchgate.net
Cu(II) Complex Distorted Octahedral ~500 ~1.87 researchgate.netnih.gov

Catalytic Applications of Metal Complexes

Metal complexes derived from Schiff base ligands are widely recognized for their catalytic prowess in a range of chemical reactions. The structural and electronic tunability of the ligand framework allows for the fine-tuning of the metal center's catalytic activity.

While direct catalytic applications of this compound complexes are not extensively documented in dedicated studies, the broader class of Schiff base complexes serves as a valuable proxy for understanding their potential. These complexes are known to be effective catalysts for various organic transformations, including oxidation and reduction reactions.

For instance, molybdenum (Mo) complexes with Schiff base ligands have been investigated as catalysts for the oxidation of olefins and alcohols, often using hydrogen peroxide as an environmentally benign oxidant. mdpi.com In a study on molybdenum complexes, conversion efficiencies for the oxidation of cyclooctene (B146475) reached up to 83%, with a selectivity of 73% for the desired epoxide product. mdpi.com The mechanism often involves the formation of a high-valent metal-oxo species that acts as the primary oxidizing agent.

Conversely, the nitro group present in the this compound ligand is susceptible to reduction. The catalytic reduction of nitroaromatics to their corresponding amines is a fundamentally important industrial process. lboro.ac.uk Studies have shown that nanoparticles of copper ferrite (B1171679) can effectively catalyze the reduction of 2-nitroaniline (B44862) to ortho-phenylenediamine in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄), achieving a 95.6% conversion in 90 seconds. nih.govresearchgate.net This highlights a potential reaction pathway where the ligand itself could be transformed under certain catalytic conditions, or where its complexes could be designed to catalyze such reductions on other substrates.

The catalytic activity of related imino complexes is often correlated with structural features such as the bite angle (the N-M-N angle in the chelate ring), which influences the steric environment around the metal center. mdpi.com Machine learning models have been employed to predict the catalytic activities of Fe/Co imino complexes, revealing that both steric effects and the electronic influence of substituents are critical factors. mdpi.comnih.gov

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern organic chemistry, particularly in pharmaceutical development. Chiral Schiff base complexes, often referred to as Salen-type ligands and their analogues, are among the most successful catalysts for a wide array of enantioselective transformations.

Although specific research focusing on chiral variants of this compound for asymmetric catalysis is limited, the general principles are well-established. For example, metal carbenoid chemistry has been utilized to convert δ-amino β-ketoesters into substituted prolines with high stereocontrol. nih.gov Similarly, chiral diamine ligands derived from pyroglutamate (B8496135) have been used in copper(II)-catalyzed Henry reactions to produce nitroaldol products with superb enantioselectivity. researchgate.net These examples underscore the potential for developing chiral metal complexes from derivatives of this compound for use in asymmetric synthesis. The introduction of a chiral center into the ligand backbone would be the first step toward exploring its utility in this domain.

Photophysical Properties of Coordination Compounds

The photophysical properties of coordination compounds, such as luminescence and photoinduced processes, are dictated by the interplay between the metal ion and the ligand. The extended π-system and donor-acceptor character of ligands like this compound make their metal complexes promising candidates for photoactive materials.

The fluorescence of Schiff base ligands is often modulated by coordination to a metal ion. Depending on the nature of the metal and the ligand, this interaction can lead to either fluorescence enhancement or quenching. psu.edu A study on a structurally similar Schiff base, 2-((E)-(2-amino-5-methylphenylimino)methyl)-5-(difluoromethoxy)phenol, provides significant insight into the potential fluorescent behavior of this compound complexes. semanticscholar.org This related ligand was found to be a highly selective and sensitive fluorescent sensor for magnesium ions (Mg²⁺). semanticscholar.org

Upon the addition of various metal ions, only Mg²⁺ induced a significant enhancement of the fluorescence emission intensity, with a maximum at 524 nm. semanticscholar.org This turn-on fluorescence response is attributed to a photoinduced electron/energy transfer (PET) mechanism, which is inhibited upon complexation. semanticscholar.org The binding stoichiometry between the ligand and the Mg²⁺ ion was determined to be 1:1. semanticscholar.org Such chelation-enhanced fluorescence is a common design principle for fluorescent sensors. nih.gov The fluorescence intensity of metal complexes can also be influenced by factors such as the solvent and pH. psu.edu

Table 1: Fluorescence Response of a Related Schiff Base Sensor to Various Metal Ions This table is based on data for the analogous compound 2-((E)-(2-amino-5-methylphenylimino)methyl)-5-(difluoromethoxy)phenol. semanticscholar.org

Metal Ion Added Relative Fluorescence Intensity Visual Response
None (Ligand only) Weak Colorless
Mg²⁺ Strong Enhancement Green Fluorescence
Na⁺ No Significant Change Colorless
K⁺ No Significant Change Colorless
Ca²⁺ No Significant Change Colorless
Mn²⁺ No Significant Change Colorless
Fe³⁺ Quenching Colorless
Co²⁺ Quenching Colorless
Ni²⁺ Quenching Colorless
Cu²⁺ Quenching Colorless
Zn²⁺ Slight Enhancement Weak Fluorescence
Cd²⁺ No Significant Change Colorless
Hg²⁺ No Significant Change Colorless
Pb²⁺ No Significant Change Colorless

Photoinduced electron transfer (PET) is a key process governing the photophysical behavior of many donor-acceptor systems and is a fundamental principle behind the operation of fluorescent sensors and artificial photosynthetic systems. nih.govrsc.org In a typical PET sensor, the fluorophore is linked to a receptor containing a lone pair of electrons (like an amine). In the absence of a target ion, excitation of the fluorophore can lead to electron transfer from the receptor to the excited fluorophore, quenching the fluorescence. rsc.org Upon binding of an ion to the receptor, the lone pair's energy is lowered, making the PET process energetically unfavorable and "turning on" the fluorescence. semanticscholar.org

In the context of this compound, the molecule contains both electron-donating (amino) and electron-withdrawing (nitro) groups, setting up an intramolecular charge transfer (ICT) character. Studies on other nitro-substituted aromatic compounds have shown that the nitro group can act as an electron acceptor in excited states. nih.gov Research on nitroanilines has demonstrated that upon photoionization, an ultrafast electron transfer from the donor amino group to the acceptor nitro group can occur on a sub-10-femtosecond timescale, driven by a concerted motion of the molecule's nuclei and electrons. researchgate.net

When incorporated into a metal complex, these charge transfer properties can be further modified. The coordination can lead to the emergence of metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) states. nsf.gov For example, Fe(II) complexes with π-acidic imine ligands can exhibit long-lived MLCT states, where an electron is transferred from the metal's d-orbitals to the ligand's π* orbitals upon excitation. nsf.govchemrxiv.org The lifetime and energy of these charge-separated states are critical for applications in photoredox catalysis and solar energy conversion. nsf.govchemrxiv.org The interaction of the nitroaniline moiety with a metal center could therefore lead to complex photophysics involving a mixture of ICT, PET, and MLCT/LMCT processes.

Applications As a Synthetic Precursor or Intermediate

Scaffold for Complex Molecule Synthesis

The inherent functionality of 2-[Imino(phenyl)methyl]-5-nitroaniline suggests its potential as a scaffold in more complex synthetic strategies like multi-component and cascade reactions.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms of the starting materials, are powerful tools in synthetic chemistry. nih.gov Imines are common components in MCRs, acting as electrophiles in Mannich-type reactions or as dienophiles in cycloadditions. nih.gov

Despite the suitability of the imine structure for such reactions, specific literature detailing the use of this compound in MCRs to generate complex molecules is not available in the reviewed sources. General imine-based MCRs, such as the Ugi and Strecker reactions, provide frameworks for how such a compound might react, but concrete examples are lacking. nih.gov

Cascade reactions, or tandem processes, involve a sequence of intramolecular reactions where the product of one step becomes the substrate for the next, allowing for the rapid construction of molecular complexity. The structure of this compound is well-suited for cascade reactions, for example, an initial intermolecular reaction at the imine followed by an intramolecular cyclization involving the ortho-amino group.

However, a review of the scientific literature did not yield specific examples of cascade or tandem reactions initiated by this compound. While there are reports of tandem syntheses to create heterocycles like quinazolinones from different starting materials, the application of the title compound in such processes remains an area for future exploration. rsc.org

Research into Functional Materials Precursors

The exploration of novel organic molecules as precursors for functional materials is a dynamic field of research. The structural characteristics of this compound, such as the presence of an imine (–C=N–) functional group and a nitro-substituted aromatic system, are features often associated with materials exhibiting interesting electronic and optical properties. The imine group, for instance, can introduce structural chirality and influence the electronic properties of a molecule. researchgate.net

Currently, there is a lack of specific studies detailing the use of this compound as a monomer for polymer synthesis. However, the broader class of aniline (B41778) and nitroaniline derivatives has been investigated for the creation of conjugated polymers. nih.govsemanticscholar.org Conjugated polymers, which possess a backbone of alternating single and double bonds, are of significant interest for their electronic conductivity and optical properties. semanticscholar.org

Theoretically, the amine group of this compound could serve as a reactive site for polymerization reactions. For instance, oxidative polymerization is a common method for synthesizing polyaniline and its derivatives. semanticscholar.org The presence of the imine and phenyl substituents would be expected to modify the properties of the resulting polymer, potentially influencing its solubility, processability, and electronic characteristics. Research on polymers derived from meta- and para-nitroanilines has shown that the inclusion of the electron-withdrawing nitro group (NO2) can significantly alter the charge transfer states related to the polymer's effective conjugation length. nih.gov

The development of advanced organic electronic materials is a key area of modern materials science. While direct research on this compound for this purpose is not apparent, the characteristics of similar molecules suggest its potential. Nitroaniline derivatives are recognized as valuable intermediates in the synthesis of a variety of materials, including dyes, pigments, and compounds with nonlinear optical properties. researchgate.netcore.ac.uk

The electronic properties of nitroaniline derivatives are of particular interest. For example, para-nitroaniline (pNA) is a classic "push-pull" molecule, where the electron-donating amino group and the electron-withdrawing nitro group create a significant intramolecular charge transfer (ICT) upon photoexcitation. researchgate.netchemrxiv.org This ICT character is crucial for applications in optoelectronics. researchgate.net Although the specific arrangement of functional groups in this compound differs from pNA, the presence of both amino and nitro groups suggests that it could also exhibit interesting electronic behaviors.

While the potential of this compound as a precursor for functional materials is plausible based on the chemistry of its constituent parts, empirical research is necessary to validate these hypotheses and to fully characterize its properties and suitability for such applications.

Derivatives and Analogs: Synthesis and Reactivity Research

Synthesis of Substituted Derivatives

The synthesis of derivatives of 2-[Imino(phenyl)methyl]-5-nitroaniline is primarily achieved through the condensation reaction between an appropriately substituted aniline (B41778) and a benzaldehyde (B42025) derivative. The core synthetic route involves the formation of the characteristic imine (or Schiff base) linkage.

The parent compound is typically formed from the reaction of 2-formyl-4-nitroaniline with aniline. Modifications can be introduced by altering the functional groups on either of the aromatic ring precursors or by subsequent reactions at the imine moiety.

Functionalization of the aromatic rings is a primary strategy for creating a diverse library of derivatives. This can be accomplished by using pre-functionalized starting materials.

Nitroaniline Ring Modification: The synthesis can start with aniline derivatives that already contain various substituents in addition to the nitro group. For example, the introduction of a halogen, such as iodine, onto the nitroaniline scaffold has been documented in related structures, creating precursors for further cross-coupling reactions. researchgate.net The nitration of substituted 2-methylanilines is a known method for producing precursors like 2-methyl-5-nitroaniline, which highlights a common industrial synthetic approach. medium.com

Phenyl Ring Modification: A wide range of derivatives can be accessed by employing substituted benzaldehydes in the initial condensation reaction. Standard electrophilic aromatic substitution reactions can be used to prepare these benzaldehydes. This allows for the introduction of a variety of functional groups at the ortho-, meta-, and para-positions of the phenyl ring, which in turn influences the electronic and steric properties of the final imine product.

Table 1: Examples of Substituted Benzaldehydes for Derivative Synthesis This table is illustrative and based on common synthetic transformations.

Substituent Group Position on Phenyl Ring Potential Precursor
Methoxy (B1213986) (-OCH₃) para 4-Methoxybenzaldehyde
Chloro (-Cl) ortho 2-Chlorobenzaldehyde
Nitro (-NO₂) meta 3-Nitrobenzaldehyde
Hydroxyl (-OH) para 4-Hydroxybenzaldehyde
Trifluoromethyl (-CF₃) para 4-(Trifluoromethyl)benzaldehyde

The imine group (-C=N-) is a key functional handle for further molecular modifications.

Varying the Imine Nitrogen Substituent: Instead of aniline, substituted anilines can be used in the condensation reaction. This leads to N-aryl derivatives with different electronic and steric profiles. Using N-alkylanilines, such as N-methylaniline, results in N-alkyl-N-aryl iminium species, although these reactions can be significantly slower due to steric hindrance. researchgate.netrsc.org

Reduction of the Imine: The imine double bond can be readily reduced to form the corresponding secondary amine derivative, N-(5-nitro-2-(phenylmethyl)phenyl)amine. This transformation changes the geometry from planar sp² to tetrahedral sp³ at the carbon and nitrogen atoms, altering the molecule's conformational flexibility and hydrogen bonding capabilities.

Complexation: The imine nitrogen and a suitably positioned atom (like the oxygen from a hydroxyl group in related iminophenol compounds) can act as a bidentate ligand to coordinate with metal ions, such as Ni(II), forming stable metal complexes. nih.gov This demonstrates a modification pathway that extends the structure into the realm of coordination chemistry.

Structure-Reactivity Relationship (SRR) Studies

SRR studies investigate how systematic changes in the molecular structure of this compound derivatives affect their chemical reactivity. These studies are crucial for tuning the molecule for specific purposes.

The electronic nature of substituents on the aromatic rings significantly modulates the reactivity of the entire molecule, particularly at the imine bond.

Effects on the Imine Carbon: Electron-withdrawing groups (EWGs) like -NO₂ or -CF₃ on the phenyl ring increase the electrophilicity (positive partial charge) of the imine carbon. This makes the molecule more susceptible to nucleophilic attack at that position. Conversely, electron-donating groups (EDGs) like -OCH₃ or -CH₃ decrease the imine carbon's electrophilicity.

Effects on the Imine Nitrogen: Substituents on the aniline-derived portion of the molecule primarily influence the nucleophilicity and basicity of the imine nitrogen. The existing nitro group is a strong EWG, which reduces the electron density on the imine nitrogen. Additional EWGs would further decrease its basicity, while EDGs would have the opposite effect.

In related studies on nucleophilic aromatic substitution, the electronic nature of substituents on a phenyl ring was shown to have a defined impact on reaction rate and equilibrium constants. rsc.org

Table 2: Predicted Electronic Effects of Substituents on Reactivity

Substituent Location Substituent Type Effect on Imine Carbon Effect on Imine Nitrogen
Phenyl Ring Electron-Withdrawing (EWG) Increased electrophilicity Decreased basicity (inductive)
Phenyl Ring Electron-Donating (EDG) Decreased electrophilicity Increased basicity (inductive)
5-Nitroaniline Ring Electron-Withdrawing (EWG) Increased electrophilicity Decreased basicity
5-Nitroaniline Ring Electron-Donating (EDG) Decreased electrophilicity Increased basicity

Steric hindrance, the spatial arrangement of atoms, can play a decisive role in determining reaction outcomes, sometimes overriding electronic effects.

Ortho-Substituents: Bulky groups placed at the ortho-positions of either the phenyl or the aniline ring can physically block the approach of reactants to the imine functional group. This can dramatically slow down reaction rates.

N-Substituents: The effect of steric bulk is particularly pronounced when substituents are placed directly on the imine nitrogen. Research on the reaction of aniline versus N-methylaniline with electrophiles has shown that the addition of a single methyl group on the nitrogen can lead to a significant reduction in the reaction rate, by a factor of up to 10⁵. researchgate.netrsc.org This dramatic decrease is attributed to increased steric hindrance during the formation of the reaction intermediate and subsequent steps. researchgate.netrsc.org Such steric hindrance can also favor alternative, less-hindered reaction pathways if available.

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Novel Synthetic Pathways

Traditional synthesis of imines often involves the condensation of primary amines with aldehydes or ketones, which may require harsh conditions or result in equilibrium mixtures. wikipedia.org Future research could pivot towards more sustainable and efficient methods for synthesizing 2-[Imino(phenyl)methyl]-5-nitroaniline.

Enzymatic or Biocatalytic Synthesis

Biocatalysis offers a green alternative to conventional chemical synthesis, operating under mild conditions with high selectivity. digitellinc.com Enzymes could be harnessed for the synthesis of this compound in several ways. One potential pathway involves the enzymatic oxidation of a corresponding secondary amine, or the condensation of precursor molecules catalyzed by enzymes like imine reductases (used in reverse) or other engineered proteins. mdpi.com

A novel enzymatic method for imine synthesis has been demonstrated using a variant of D-amino acid oxidase from porcine kidney (pkDAO), which facilitates the oxidation of primary amines to form imine intermediates. mdpi.comresearchgate.net Another approach could involve nitroreductases, which are flavin-dependent enzymes capable of reducing nitroaromatic compounds to their corresponding arylamines. researchgate.net A photoenzymatic system, combining a nitroreductase with a photocatalyst like chlorophyll, could be tailored for the selective reduction of a dinitro precursor to form the nitroaniline moiety, which could then undergo enzymatic condensation. bohrium.com

The development of biocatalytic nitration is also an emerging field. acs.org Enzymes such as horseradish peroxidase (HRP) can perform oxidative nitration on electron-rich aromatic compounds. digitellinc.com This could represent a potential route to introduce the nitro group onto the aniline (B41778) ring under environmentally benign conditions.

Table 1: Examples of Biocatalytic Systems for Related Transformations

Enzyme/SystemReaction TypeSubstrate ExampleProduct ExampleReference
D-Amino Acid Oxidase (variant)Imine Synthesis (Oxidation)(R)-MBAN-(1-phenylethylidene)-1-phenylethan-1-amine mdpi.com
Nitroreductase (from Bacillus tequilensis)Nitro ReductionNitrobenzeneAniline researchgate.net
Horseradish Peroxidase (HRP)Oxidative NitrationLignin DerivativesNitrated Aromatics digitellinc.com
NiFe Hydrogenase (Hyd-1)Nitro HydrogenationNitrobenzeneAniline chemrxiv.org

Photoredox Catalysis in Synthesis

Visible-light photoredox catalysis has become a powerful tool for forging chemical bonds under mild conditions. acs.orgmdpi.com This methodology could be applied to the synthesis of this compound by generating radical intermediates that are otherwise difficult to access. mdpi.com One prospective route involves the single-electron-transfer reduction of a precursor imine to generate a nitrogen-centered radical, which can then undergo further reactions. rsc.orgrsc.org

Recent studies have shown that photoredox catalysis can facilitate the carbamoylation of imines using carbamoyl (B1232498) radical precursors, demonstrating the versatility of this approach for functionalizing the imine bond. organic-chemistry.org This opens up possibilities for creating derivatives of the target compound. The generation of nucleophilic radicals from mild alkylating agents under photoredox conditions provides a broad scope for additions to imines, a transformation that was previously limited by harsh reagents. mdpi.com

Table 2: Examples of Photoredox Catalysis for Imine Functionalization

PhotocatalystReaction TypeSubstrateKey FeatureReference
3DPAFIPNImine CarbamoylationN-aryl iminesForms α-amino acid amides from carbamoyl radicals organic-chemistry.org
Not SpecifiedReductive TrifluoromethylationIminesUtilizes radical umpolung for C-N bond functionalization rsc.orgrsc.org
Not SpecifiedGeneral Imine FunctionalizationIminesSingle-electron reduction to generate radical anions mdpi.com

Expanded Application Scope in Materials Science Research

The combination of a conjugated imine system with an electron-withdrawing nitro group and an electron-donating amino group suggests that this compound could possess interesting optoelectronic properties, making it a candidate for materials science applications.

Organic Semiconductors and Dyes (purely from a chemical synthesis/structure perspective)

The nitroaniline scaffold is a well-known component in "push-pull" systems, which are molecules with electron-donating and electron-withdrawing groups that can exhibit significant charge-transfer characteristics. researchgate.netnih.gov These properties are crucial for applications in optoelectronics. nih.gov The nitro group is a powerful electron-withdrawing group, and its incorporation into fluorenone derivatives has been shown to produce n-type organic semiconductors with excellent air stability. rsc.org The target molecule, possessing both nitro and amino groups, could be explored for similar semiconducting behavior.

Furthermore, the structural analogue 5-Nitro-o-toluidine is a known intermediate in the synthesis of a variety of azo dyes and pigments. nih.govca.govwho.int Azo-imine dyes, which contain both the azo (-N=N-) and imine (-C=N-) chromophores, have been synthesized and characterized, showing interesting photophysical properties that can be tuned by substituents. dergipark.org.trresearchgate.netresearchgate.net The synthesis of this compound could serve as a platform for developing novel dyes, where its color and binding properties could be modulated by further chemical modification. researchgate.net

Components in Sensor Development Research

Nitroaromatic compounds are a major class of industrial chemicals and are also used in explosives. mdpi.com This has driven significant research into chemosensors for their detection. researchgate.net Many sensors rely on fluorescence quenching, where the electron-deficient nitroaromatic compound interacts with an electron-rich fluorescent sensor molecule, diminishing its emission. nih.gov

Given that this compound contains a nitroaromatic moiety, it could itself be a target analyte for such sensors. Conversely, its structure could be incorporated into larger sensor molecules. The imine group offers a site for coordination with metal ions, while the nitroaniline part provides the electronic characteristics necessary for signaling. Electrochemical sensors have also been developed for nitroaromatic compounds, where the reduction potential shifts depending on the substituents on the aromatic ring. acs.orgnih.gov The specific electronic signature of this compound could be exploited in the design of selective electrochemical sensors.

Advanced Analytical Methodologies for In-Situ Reaction Monitoring

To optimize the synthesis of this compound and its derivatives, advanced analytical techniques for real-time, in-situ monitoring are crucial. Such methods allow for the rapid determination of reaction kinetics and mechanisms without the need for offline sampling and analysis.

Laser-induced Raman spectroscopy has been successfully used to monitor the kinetics of imine formation in solution. iaea.orgresearchgate.netsemanticscholar.org By tracking the intensity of characteristic vibrational modes, such as the C=O stretch of a disappearing aldehyde reactant, researchers can determine the reaction rate constant. iaea.orgresearchgate.net This technique could be directly applied to the condensation reaction leading to this compound. Similarly, in-situ FTIR spectroscopy is another powerful tool for determining the concentration of reactants and products in real-time. researchgate.net The progress of imine synthesis can also be monitored using Nuclear Magnetic Resonance (NMR) spectroscopy to observe changes in the chemical shifts of key protons during the reaction. whiterose.ac.ukpeerj.com These methodologies would be invaluable for optimizing novel synthetic pathways, such as those employing biocatalysis or photoredox catalysis.

Real-time Spectroscopic Monitoring

The synthesis of this compound, typically formed via the condensation of an amine with a carbonyl compound, is well-suited for real-time monitoring using process analytical technology (PAT). Spectroscopic techniques such as Raman, Fourier-transform infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed in-situ to track the reaction kinetics without disrupting the process. iaea.orgresearchgate.netresearchgate.nethanyang.ac.kr

By inserting an immersion probe into the reaction vessel, chemists can continuously collect spectra. The formation of the imine can be quantified by monitoring the decrease in the intensity of the carbonyl (C=O) stretching band from the aldehyde reactant and the simultaneous increase in the characteristic imine (C=N) stretching band of the product. iaea.orghanyang.ac.kr For instance, laser-induced Raman spectroscopy has been successfully used to study the kinetics of imine formation, with the C=O peak intensity used to determine the reaction's rate constant. iaea.orgsemanticscholar.org Similarly, in-line benchtop NMR can monitor the disappearance of the aldehyde proton signal and the appearance of the imine proton signal, providing a quantitative measure of yield over time. researchgate.netresearchgate.net This continuous data stream is invaluable for understanding reaction dynamics and identifying the influence of various parameters like temperature and catalyst concentration.

Table 1: Hypothetical Spectroscopic Markers for Monitoring the Synthesis of this compound This table is illustrative, showing typical frequency ranges for the involved functional groups.

TechniqueFunctional Group (Reactant)Typical Signal (cm-1 or ppm)Functional Group (Product)Typical Signal (cm-1 or ppm)Observation
Raman/FTIRAldehyde (C=O)1680-1710 cm-1Imine (C=N)1620-1650 cm-1Decrease in C=O peak, Increase in C=N peak
1H NMRAldehyde (-CHO)9.5-10.5 ppmImine (-CH=N-)8.0-9.0 ppmShift and change in proton signal

Mechanistic Studies under Reaction Conditions

While the general mechanism for Schiff base formation is known, detailed mechanistic studies under specific reaction conditions provide crucial insights for optimization. The reaction is understood to proceed via a two-step process: the nucleophilic addition of the primary amine to the carbonyl group to form a hemiaminal or carbinolamine intermediate, followed by the acid-catalyzed dehydration of this intermediate to yield the imine. arkat-usa.orgmasterorganicchemistry.com Theoretical and experimental studies show that the dehydration step is often the rate-determining step of the process. arkat-usa.org

For this compound, which can be synthesized from benzaldehyde (B42025) and 4-nitro-1,2-phenylenediamine, computational methods like Density Functional Theory (DFT) can be used to model the reaction pathway. nih.govnih.gov Such studies can calculate the activation energies for the formation and decomposition of the carbinolamine intermediate, clarifying the role of catalysts and the influence of the solvent. arkat-usa.orgorganic-chemistry.org For example, theoretical analyses have shown how water molecules can catalyze the condensation reaction, and how the pH of the medium can shift the rate-determining step. arkat-usa.org Combining these computational models with the kinetic data from real-time monitoring would provide a full, validated energy profile for the reaction, enabling precise control over the synthesis.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The synergy between chemistry, robotics, and artificial intelligence (AI) is creating a paradigm shift in how chemical research is conducted. For a molecule like this compound, these tools can accelerate discovery and optimization far beyond the capabilities of traditional manual experimentation. researchgate.net

Automated Reaction Optimization

For the synthesis of this compound, an automated flow chemistry platform could be implemented. semanticscholar.orgacs.org The system would use pumps to introduce the reactants and catalyst into a microreactor. An in-line analytical tool, like NMR or HPLC, would measure the reaction output in real-time. rsc.orgacs.org This data is fed to a machine learning algorithm (e.g., a Bayesian optimization or Nelder-Mead algorithm), which then decides on the next set of experimental conditions to try. nih.govrsc.org This closed-loop process can test dozens or hundreds of unique conditions without human intervention, rapidly identifying the global optimum in a fraction of the time required for manual screening. semanticscholar.orgacs.org

Sustainable and Circular Economy Approaches in Chemical Synthesis

Modern chemical synthesis places a strong emphasis on green chemistry and the principles of a circular economy. mdpi.com Future research on this compound should prioritize methods that are environmentally benign, resource-efficient, and safe.

The synthesis of Schiff bases is an area where green chemistry has made significant inroads. tandfonline.comresearchgate.net Traditional methods often use toxic solvents and require significant energy input. Greener alternatives that could be applied to the synthesis of this compound include:

Solvent-Free Synthesis: Performing the reaction by grinding the solid reactants together (mechanochemistry) or by simply mixing them and using a vacuum to remove the water by-product can eliminate the need for solvents entirely. worldwidejournals.comscirp.orgscirp.org

Green Solvents: Replacing hazardous solvents with more sustainable options like water or ethanol (B145695) reduces the environmental impact. worldwidejournals.comrdd.edu.iq

Alternative Energy Sources: Microwave and ultrasound irradiation can dramatically accelerate reaction times and increase yields, often under solvent-free conditions, thereby reducing energy consumption compared to conventional heating. tandfonline.comresearchgate.netrdd.edu.iq

Catalyst Efficiency: Utilizing highly efficient and recyclable catalysts, such as transition metal catalysts or natural acids (e.g., citric acid from fruit juice), aligns with the principles of waste reduction. rdd.edu.iqrsc.orgmdpi.com

From a circular economy perspective, the entire lifecycle of the synthesis should be considered. This involves selecting renewable feedstocks where possible, designing the process to minimize waste (high atom economy), and developing methods to recycle catalysts and solvents. mdpi.com By adopting these sustainable practices, the synthesis of this compound can be made not only more efficient but also environmentally responsible.

Table 3: Comparison of Conventional and Green Synthesis Approaches for Imines

ParameterConventional MethodGreen/Sustainable Approach
SolventOften uses toxic, volatile organic solvents (e.g., Toluene, Benzene).Water, ethanol, or solvent-free conditions (grinding, neat). worldwidejournals.comscirp.org
CatalystStrong, non-recyclable acids.Recyclable heterogeneous catalysts, natural acids, or catalyst-free methods. rdd.edu.iqmdpi.com
Energy InputProlonged heating under reflux.Microwave irradiation, ultrasound, or ambient temperature reactions. tandfonline.com
WasteGenerates solvent waste and by-products from inefficient reactions.High atom economy, minimal waste, recyclable components. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.